REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[Li]CCCC.[C:14](=[O:16])=[O:15]>>[Br:8][C:4]1[N:3]=[C:2]([C:14]([OH:16])=[O:15])[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
118 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred in the cold until a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained (45 min.)
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
to warm up
|
Type
|
EXTRACTION
|
Details
|
it was extracted with H2O (500 mL
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous extracts were extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
affording a precipitate which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
This beige solid was washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |